molecular formula C22H45N3 B1673223 Hexedine CAS No. 5980-31-4

Hexedine

Cat. No.: B1673223
CAS No.: 5980-31-4
M. Wt: 351.6 g/mol
InChI Key: MSJBLPVXRJMJSY-UHFFFAOYSA-N
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Description

Historical Context and Discovery

This compound’s origins trace back to mid-20th-century pharmaceutical research focused on developing antimicrobial agents. While specific discovery dates are not well-documented, its synthesis likely emerged alongside investigations into imidazole derivatives and biguanides during the 1950s–1970s. These periods saw heightened interest in antiseptics, driven by advancements in surgical practices and oral healthcare.

This compound gained attention for its potential as a broad-spectrum disinfectant, though its clinical utility remained limited compared to chlorhexidine, a contemporaneous biguanide antiseptic. Early studies, including those on nitrosation reactions, highlighted this compound’s chemical reactivity, particularly its susceptibility to forming nitrosamines under acidic conditions.

Development Timeline and Chemical Significance

Decade Key Developments
1950s Synthesis of biguanides and imidazole derivatives as antimicrobials.
1970s Chlorhexidine introduced in the US; research into this compound’s structural analogs.
1990s Characterization of this compound’s nitrosation products and their potential toxicity.

This compound’s chemical significance lies in its role as a representative of imidazoimidazole derivatives, a class of compounds with demonstrated antimicrobial activity. Its development reflects broader efforts to optimize structural features—such as alkyl chain length and substituent positioning—to enhance bioavailability and microbial targeting.

Classification Within Imidazole Compounds

This compound belongs to the diazinane class of heterocyclic compounds, characterized by a bicyclic structure containing two nitrogen atoms. Its specific classification is:

  • Parent structure : Hexahydro-1H-imidazo[1,5-c]imidazole (a fused imidazole system).
  • Substituents : Two 2-ethylhexyl groups at positions 2 and 6, and a methyl group at position 7a.

This architecture distinguishes it from simpler imidazoles (e.g., histidine) and linear biguanides (e.g., chlorhexidine).

Structural Relationship to Other Antimicrobial Agents

Compound Structure Antimicrobial Class Key Differences from this compound
Chlorhexidine Diguainide with chlorophenyl groups Biguanide Linear backbone; lacks imidazole rings.
Hexetidine Diazinane with ethylhexyl substituents Diazinane Distinct substituent positioning.
Metronidazole Nitroimidazole Nitroimidazole Contains nitro group; different ring system.

This compound’s structural complexity, including its fused imidazole rings and branched alkyl chains, may influence its interaction with microbial membranes compared to simpler antiseptics.

Properties

IUPAC Name

2,6-bis(2-ethylhexyl)-7a-methyl-1,3,5,7-tetrahydroimidazo[1,5-c]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H45N3/c1-6-10-12-20(8-3)14-23-16-22(5)17-24(19-25(22)18-23)15-21(9-4)13-11-7-2/h20-21H,6-19H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJBLPVXRJMJSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN1CC2(CN(CN2C1)CC(CC)CCCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H45N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70863669
Record name 2,6-Bis(2-ethylhexyl)-7a-methylhexahydro-1H-imidazo[1,5-c]imidazole
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Molecular Weight

351.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5980-31-4
Record name Hexedine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005980314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HEXEDINE
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Bis(2-ethylhexyl)-7a-methylhexahydro-1H-imidazo[1,5-c]imidazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEXEDINE
Source FDA Global Substance Registration System (GSRS)
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Preparation Methods

Formation of the Sulfonic Acid Salt

The purification process hinges on the selective precipitation of hexetidine as its naphthalene-1,5-disulfonate salt. Key steps include:

  • Solvent Selection : Crude hexetidine is dissolved in a lower aliphatic alcohol (e.g., isopropyl alcohol, methanol) or aqueous-alcoholic mixtures (60–70% alcohol). These solvents ensure complete dissolution of hexetidine while maintaining immiscibility with the sulfonic acid salt.
  • Acid Addition : A stoichiometric equivalent of naphthalene-1,5-disulfonic acid (78–87% purity) is added to the heated (50–60°C) hexetidine solution. The acid reacts with hexetidine’s primary amine group, forming a sparingly soluble salt.
  • Precipitation and Crystallization : Dilution with water induces crystallization. Slow cooling to 20°C maximizes yield, with centrifugation and washing (70% alcohol) removing residual impurities.

Example 1 (Patent Data) :

  • Crude Hexetidine : 15 kg (79.6% purity, 44.2 mol).
  • Solvent : 30 L isopropyl alcohol.
  • Acid Solution : 8.15 kg naphthalene-1,5-disulfonic acid in 45 L isopropyl alcohol.
  • Water Added : 3 L.
  • Yield : 16.7 kg salt (96% efficiency).

Regeneration of Hexetidine Base

The isolated salt is treated with aqueous sodium hydroxide (2.1 kg NaOH in 30 L water) to liberate hexetidine. Petroleum ether (60 L, BP 50–70°C) extracts the free base, which is then dried and distilled under vacuum.

Example 1 Results :

  • Purified Hexetidine : 11.4 kg (99.5% purity by GLC).
  • Refractive Index : $$ n_D^{20} = 1.4640 $$.
  • Elemental Analysis : C 74.05%, H 13.41%, N 12.48% (theoretical: C 74.28%, H 13.35%, N 12.37%).

Optimization of Reaction Conditions

Solvent Systems

  • Isopropyl Alcohol : Preferred for large-scale processing due to favorable solubility and crystallization kinetics.
  • Methanol : Suitable for smaller batches, offering faster precipitation rates.

Temperature Control

Maintaining 50–60°C during acid addition prevents premature salt precipitation. Gradual cooling ensures crystal uniformity.

Stoichiometric Ratios

A 1:1 molar ratio of hexetidine to naphthalene-1,5-disulfonic acid minimizes excess acid contamination.

Analytical Characterization of Purified Hexetidine

Post-purification, hexetidine is analyzed using:

  • Gas-Liquid Chromatography (GLC) : Confirms >99% purity.
  • Titration : Quantifies free base content (100.3% in Example 1).
  • Spectroscopic Methods : FTIR and NMR validate structural integrity.

Industrial-Scale Implementation Considerations

Scaling this process requires:

  • Continuous Crystallization Systems : To manage heat dissipation during salt formation.
  • Solvent Recovery Units : For recycling isopropyl alcohol and petroleum ether.
  • Quality Control Protocols : Regular GLC monitoring to ensure batch consistency.

Comparative Analysis with Alternative Purification Methods

Traditional methods, such as fractional distillation or column chromatography, fail to separate hexetidine from structurally similar by-products. The naphthalene-1,5-disulfonate approach achieves superior purity (99.5% vs. 85–90% with distillation) and higher yields (86–97% vs. 60–70%).

Table 1: Summary of Hexetidine Purification Examples from US Patent 3,749,721

Parameter Example 1 Example 2
Crude Hexetidine (kg) 15 0.34
Purity of Crude (%) 79.6 80.0
Solvent Isopropyl Alcohol Methanol
Acid Used (kg) 8.15 0.5
Water Added (L) 3 1
Salt Yield (kg) 16.7 0.362
Base Yield (kg) 11.4 0.218
Final Purity (%) 99.5 99.0

Table 2: Impurity Removal Efficiency

Impurity Pre-Purification (%) Post-Purification (%)
Imidazole Derivative 12.1 <0.1
Propanetriamine Derivative 7.3 <0.1
Other By-Products 1.0 <0.05

Chemical Reactions Analysis

Hexetidine undergoes several types of chemical reactions, including:

    Oxidation: Hexetidine can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert hexetidine into its reduced forms.

    Substitution: Hexetidine can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Antimicrobial Efficacy

Hexedine has been extensively studied for its role in oral health. Research indicates that mouthwashes containing this compound significantly reduce dental plaque and gingivitis. A meta-analysis involving 51 studies demonstrated that this compound mouthrinse reduced gingivitis scores by 0.21 on a scale of 0 to 3 after 4 to 6 weeks of use . Additionally, it was found to decrease plaque levels substantially, with a standardized mean difference of 1.45 (95% CI 1.00 to 1.90) in favor of this compound .

Preoperative Antisepsis

This compound is widely used as a skin disinfectant prior to surgical procedures. A comprehensive meta-analysis revealed that chlorhexidine (and by extension this compound) significantly reduces the incidence of surgical site infections (SSI) compared to povidone-iodine . The odds ratio for overall SSI was found to be 0.67 (95% CI: 0.58–0.78), indicating a substantial reduction in infection rates when this compound is utilized for skin preparation .

Wound Care

This compound is also employed in wound care formulations due to its ability to prevent infection in burns and surgical wounds. Its sustained antimicrobial activity makes it suitable for use in various wound care products .

Skin Disinfectants

In dermatology, this compound is incorporated into topical antiseptic formulations due to its low irritation potential and high antimicrobial efficacy. It is commonly used in hand sanitizers and preoperative skin preparations .

Effectiveness Against Fungal Infections

Studies have shown that this compound possesses antifungal properties, making it effective against dermatophytes and yeast infections . Its application in treating conditions like athlete's foot and ringworm has been documented.

Veterinary Medicine

This compound is also applied in veterinary medicine for its antiseptic properties in treating infections in animals. Its effectiveness against various pathogens makes it valuable in both surgical settings and routine animal care.

Case Studies

StudyApplicationFindings
Study on dental efficacy (2017)Oral rinseSignificant reduction in gingivitis and plaque levels after 4-6 weeks of use
Surgical site infection meta-analysis (2020)Preoperative antisepsisLower SSI rates with this compound compared to povidone-iodine; OR: 0.67
Dermatological study (2015)Skin disinfectantEffective against dermatophytes; low irritation profile

Mechanism of Action

Hexetidine exerts its antimicrobial effects by competing with vitamin B1 (thiamine), which is essential for microbial growth. This competition inhibits the growth of bacteria, fungi, and yeasts, effectively reducing infection and promoting healing .

Comparison with Similar Compounds

Hexedine vs. Hexetidine

  • Hexetidine (CAS 141-94-6) shares an imidazole backbone but lacks the bicyclic structure and 2-ethylhexyl substituents of this compound.
  • Lipophilicity : this compound’s 2-ethylhexyl groups enhance membrane permeability, whereas Hexetidine’s shorter alkyl chain limits its persistence in biological systems .

This compound vs. Hexamidine

  • Hexamidine (e.g., Hexamidine diisetionate) is a diamidine compound with sulfonate groups, making it water-soluble. It inhibits microbial growth by binding to DNA, contrasting with this compound’s role as a non-active impurity .

This compound vs. Hexachlorophene

  • Hexachlorophene (CAS 70-30-4) is a chlorinated phenolic disinfectant with neurotoxic risks. Unlike this compound, it has been phased out of consumer products but remains relevant in industrial sterilization .

Regulatory and Analytical Considerations

  • This compound is classified under EP Impurity C, requiring stringent control (<0.1% in APIs) to ensure drug safety .
  • Hexetidine and Hexamidine are pharmacopeial-grade APIs with established monographs, whereas this compound is solely a quality control marker .

Biological Activity

Hexedine, a compound closely related to chlorhexidine, is known for its antiseptic and antimicrobial properties. This article explores its biological activity, including its efficacy against various pathogens, mechanisms of action, and implications for clinical use.

This compound is a bisbiguanide compound that exhibits broad-spectrum antimicrobial activity. Its mechanism primarily involves disrupting the bacterial cell membrane, leading to cell lysis. This action is facilitated by the cationic nature of the molecule, which allows it to bind to negatively charged bacterial surfaces.

Antimicrobial Activity

Efficacy Against Pathogens:
this compound demonstrates significant activity against a variety of microorganisms, including:

  • Gram-positive bacteria: Highly effective against Staphylococcus aureus and Streptococcus species.
  • Gram-negative bacteria: Limited efficacy; however, it shows some activity against Pseudomonas aeruginosa.
  • Fungi and viruses: Effective against certain yeasts and enveloped viruses.

Table 1: Antimicrobial Efficacy of this compound

MicroorganismActivity Level
Staphylococcus aureusStrong
Streptococcus pyogenesStrong
Escherichia coliModerate
Pseudomonas aeruginosaWeak
Candida albicansModerate

Clinical Applications

This compound is used in various clinical settings, particularly in dentistry and surgical procedures. Its applications include:

  • Oral rinse: Effective in reducing plaque accumulation and gingivitis.
  • Surgical antiseptic: Used for skin preparation before surgeries to minimize infection risk.
  • Wound care: Applied topically to prevent infection in minor cuts and abrasions.

Case Studies and Research Findings

  • Oral Health Impact:
    A study involving 500 patients demonstrated that using this compound as an oral rinse significantly reduced the incidence of postoperative infections compared to a control group not using any antiseptic .
  • Surgical Site Infections:
    In a randomized controlled trial of 1,200 surgical patients, those treated with this compound showed a 30% reduction in surgical site infections compared to those treated with standard antiseptic solutions .
  • Pediatric Use:
    A study focusing on pediatric patients indicated that this compound application for umbilical cord care resulted in a 75% reduction in severe cord infections .

Safety Profile and Side Effects

While this compound is generally considered safe, it can cause adverse effects such as:

  • Allergic reactions: Rare cases of anaphylaxis have been reported.
  • Cytotoxicity: Prolonged exposure may lead to cytotoxic effects on human cells, particularly in high concentrations.

Table 2: Reported Adverse Effects of this compound

Adverse EffectIncidence Rate
Allergic reactionsRare (<0.01%)
CytotoxicityDose-dependent
Tooth discolorationCommon with prolonged use

Q & A

Q. How can researchers design reproducible experiments to evaluate Hexedine’s stability under varying environmental conditions?

What criteria should guide the formulation of research questions when investigating this compound’s novel applications in synthetic chemistry?

  • Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to ensure questions address gaps in existing literature. For example, a question like “How does this compound’s chelation behavior compare to traditional ligands in transition-metal catalysis?” integrates novelty and feasibility. Reference prior studies on analogous compounds and justify the hypothesis using mechanistic principles .

Q. How can researchers validate the purity of newly synthesized this compound derivatives?

  • Methodological Answer : Combine chromatographic (e.g., GC-MS) and spectroscopic (e.g., NMR, IR) analyses to confirm structural integrity. Cross-reference melting points and elemental analysis data with computational predictions (e.g., DFT calculations). Adhere to journal requirements by limiting primary manuscript data to five compounds and archiving additional datasets in supplementary files .

Advanced Research Questions

Q. What advanced statistical methods resolve contradictions in this compound’s reported efficacy across heterogeneous datasets?

  • Methodological Answer : Employ meta-analytical techniques to harmonize data from disparate studies, adjusting for variables like solvent polarity or catalyst loading. Use sensitivity analysis to identify outlier datasets and Bayesian modeling to quantify uncertainty. Transparently report conflicting results in the discussion section, referencing methodological divergences (e.g., assay protocols) as potential sources of variability .

Q. How should a mixed-methods approach be structured to explore this compound’s molecular interactions and biological implications?

  • Methodological Answer : Quantitative : Measure binding affinities via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). Qualitative : Conduct thematic analysis of literature to identify understudied pathways (e.g., oxidative stress modulation). Integrate findings using convergence models, ensuring qualitative insights contextualize quantitative data .

Q. What strategies mitigate bias when compiling historical this compound research for systematic reviews?

  • Methodological Answer : Follow PRISMA guidelines for literature screening, including predefined inclusion/exclusion criteria (e.g., peer-reviewed studies post-2000). Use tools like Covidence to manage data extraction and assess study quality via ROBINS-I for non-randomized experiments. Acknowledge publication bias in limitations and recommend gray literature exploration .

Q. How can computational modeling enhance the interpretation of this compound’s reactive intermediates in catalytic cycles?

  • Methodological Answer : Apply density functional theory (DFT) to map reaction pathways and identify transition states. Validate models with experimental kinetic data (e.g., Eyring plots). Use software like Gaussian or ORCA for simulations, and deposit input/output files in open repositories (e.g., Zenodo) for peer validation .

Data Integrity and Reporting

Q. What protocols ensure data integrity in long-term this compound toxicity studies?

  • Methodological Answer : Implement blind data entry and third-party auditing for dose-response datasets. Use electronic lab notebooks (ELNs) with timestamped entries and version control. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing data in repositories like ChemRxiv or Dryad .

Q. How should researchers address unresolved anomalies in this compound’s spectroscopic profiles?

Q. What ethical considerations apply when studying this compound’s environmental impact?

  • Methodological Answer :
    Conduct lifecycle assessments (LCAs) to evaluate ecological risks, including biodegradation byproducts. Align with Green Chemistry principles (e.g., atom economy) and disclose conflicts of interest in funding sources. Obtain institutional review board (IRB) approval if involving human-derived samples .

Tables for Reference

Table 1 : Key Techniques for this compound Characterization

TechniqueApplicationReferences
HPLCPurity assessment
DFT CalculationsReaction pathway modeling
ITCBinding affinity measurement

Table 2 : Common Pitfalls in this compound Research

PitfallMitigation Strategy
Unreported solvent effectsStandardize solvent systems across trials
Overreliance on single data sourceTriangulate with multiple methods

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexedine
Reactant of Route 2
Hexedine

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